Ethyl benzenesulfonate

Catalog No.
S1485526
CAS No.
515-46-8
M.F
C8H10O3S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl benzenesulfonate

CAS Number

515-46-8

Product Name

Ethyl benzenesulfonate

IUPAC Name

ethyl benzenesulfonate

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

XDRMBCMMABGNMM-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)C1=CC=CC=C1

Solubility

0.01 M

Synonyms

Benzenesulfonic Acid Ethyl Ester; Ethyl Phenylsulfonate; NSC 3217; Ethyl Besylate;

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC=C1

Genotoxicity Testing

One of the primary research applications of EBS is in genotoxicity testing. Genotoxicity refers to the ability of a substance to damage genetic material, potentially leading to mutations and cancer. EBS has been shown to exhibit genotoxic effects in various in vitro (cell-based) and in vivo (animal-based) studies [, ]. This property makes it a valuable tool for identifying potential genotoxic hazards in drugs, environmental contaminants, and other chemicals.

Organic Synthesis

EBS can be used as a reactant or intermediate in various organic synthesis reactions. Its sulfonate group can participate in substitution, elimination, and other reactions, allowing for the synthesis of diverse organic compounds []. While not as widely used as other reagents, EBS offers specific functionalities that can be beneficial for targeted synthesis.

Ethyl benzenesulfonate is an organic compound with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.228 g/mol. It is also known by other names such as benzenesulfonic acid ethyl ester and ethyl benzenesulphonate. The compound features a sulfonate group attached to an ethyl group and a benzene ring, making it a member of the class of compounds known as aryl sulfonates. Ethyl benzenesulfonate appears as a colorless liquid with a distinctive odor, and it is soluble in organic solvents but has limited solubility in water .

There is no current research available on a specific mechanism of action for ethyl benzenesulfonate.

As with any unknown compound, it is advisable to handle ethyl benzenesulfonate with caution due to lack of specific safety data. Here are some general safety considerations:

  • Potential skin and eye irritant: The sulfonate group can be irritating to skin and eyes [].
  • Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.
Typical of sulfonic esters. Key reactions include:

  • Nucleophilic Substitution: Ethyl benzenesulfonate can undergo nucleophilic substitution reactions where nucleophiles such as sodium ethoxide react with the sulfonate group.
  • Hydrolysis: In the presence of water, ethyl benzenesulfonate can hydrolyze to form benzenesulfonic acid and ethanol.
  • Oxidation: The compound can be oxidized under specific conditions, yielding various products depending on the oxidizing agent used. For instance, oxidation in the presence of cobalt(II) and Oxone leads to different oxidation states of the sulfonate group .

Ethyl benzenesulfonate can be synthesized through several methods:

  • Direct Sulfonation: Benzene can be reacted with sulfur trioxide in the presence of an alkylating agent like ethylene to produce ethyl benzenesulfonate.
  • Esterification: Benzenesulfonic acid can be reacted with ethanol under acidic conditions to yield ethyl benzenesulfonate.
  • Alkylation Reactions: Utilizing alkylation techniques involving ethylene and sulfonic acid derivatives can also lead to the formation of this compound .

Ethyl benzenesulfonate finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Surfactants: The compound is used in the formulation of surfactants due to its ability to lower surface tension.
  • Polymer Industry: It is utilized in polymer chemistry, particularly in synthesizing sulfonated polymers which have applications in membranes and ion exchange materials.

Interaction studies involving ethyl benzenesulfonate focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its role in synthetic organic chemistry and its potential applications in drug development. Notably, kinetic studies have examined how it reacts under different conditions, providing insights into its stability and reactivity profiles .

Ethyl benzenesulfonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
Benzene sulfonic acidC₆H₆O₃SStrong acid; used primarily as a reagent
Phenyl sulfonic acidC₆H₅O₃SAromatic compound; used in dyes and surfactants
Methyl benzenesulfonateC₇H₈O₃SSimilar structure; used as a methylating agent
Propyl benzenesulfonateC₉H₁₂O₃SLonger alkyl chain; different solubility properties

Ethyl benzenesulfonate is unique due to its ethyl group, which influences its solubility and reactivity compared to other similar compounds. Its applications in both industrial processes and potential biological interactions make it a compound of interest for further study.

XLogP3

1.4

UNII

09424QHU6Q

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

515-46-8

Wikipedia

Ethyl benzenesulfonate

Dates

Modify: 2023-08-15

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